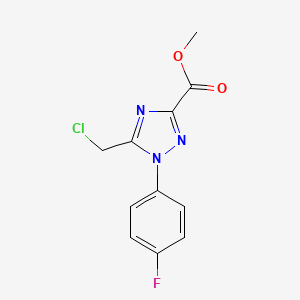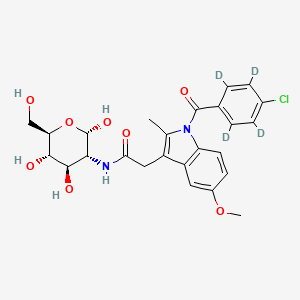
HIV-1 inhibitor-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 Inhibitor-13 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and pathways crucial for the virus’s life cycle, thereby preventing its proliferation. This compound is part of a broader class of antiretroviral drugs aimed at managing and treating HIV/AIDS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Inhibitor-13 typically involves multiple steps, starting with commercially available precursors. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. Quality control measures are implemented at each stage to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 Inhibitor-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibitor-13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate the molecular mechanisms of HIV-1 replication and inhibition.
Medicine: this compound is a potential therapeutic agent for treating HIV/AIDS, offering an alternative to existing antiretroviral drugs.
Industry: The compound is used in the pharmaceutical industry for drug development and formulation studies.
Wirkmechanismus
HIV-1 Inhibitor-13 exerts its effects by targeting specific enzymes involved in the HIV-1 life cycle. It primarily inhibits the activity of the HIV-1 protease, an enzyme crucial for the maturation of viral particles. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature, infectious virions. This disruption in the viral life cycle ultimately reduces the viral load in infected individuals.
Vergleich Mit ähnlichen Verbindungen
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 Inhibitor-13 is unique in its specific binding affinity and inhibition mechanism compared to other integrase strand transfer inhibitors (INSTIs). While compounds like raltegravir and dolutegravir also inhibit HIV-1 replication, this compound offers distinct advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its novel structure allows for better binding to the target enzyme, reducing the likelihood of resistance development and enhancing its therapeutic efficacy.
Eigenschaften
Molekularformel |
C30H32N6O3 |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
4-[[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C30H32N6O3/c1-19-14-22(4-3-11-31)15-20(2)27(19)39-29-25-17-38-18-26(25)34-30(35-29)33-24-9-12-36(13-10-24)16-21-5-7-23(8-6-21)28(32)37/h3-8,14-15,24H,9-10,12-13,16-18H2,1-2H3,(H2,32,37)(H,33,34,35)/b4-3+ |
InChI-Schlüssel |
VVIYNDQYUHOPJX-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)/C=C/C#N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
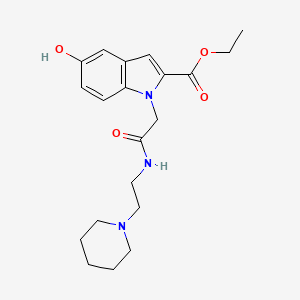
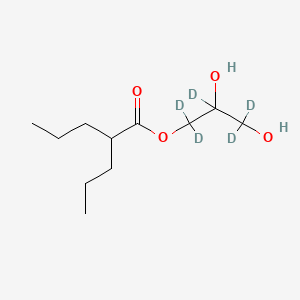
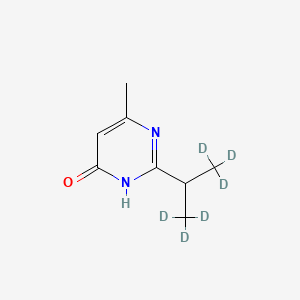

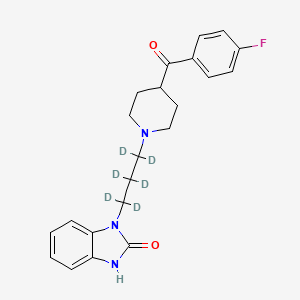
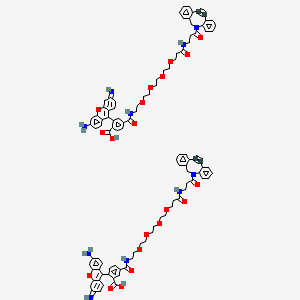
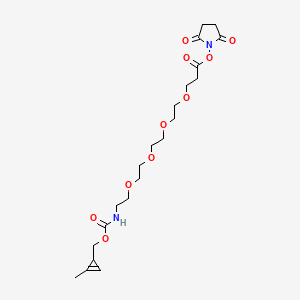
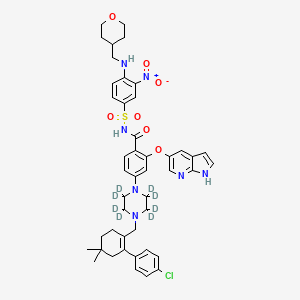

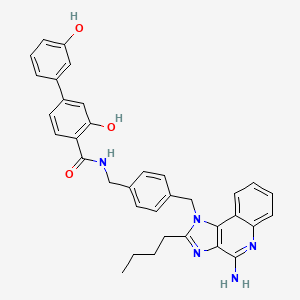
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
